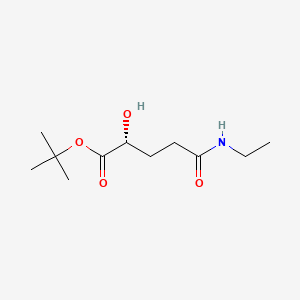
tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethylcarbamoyl group, and a hydroxybutanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl decarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation in a one-pot reaction under metal-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates and esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate is used as a protecting group for amines in peptide synthesis . Its stability under acidic and basic conditions makes it a valuable tool in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The carbamate group is known for its role in the development of drugs targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate involves the formation of stable carbamate linkages. The tert-butyl group provides steric hindrance, which stabilizes the carbamate and prevents unwanted side reactions . The compound acts as a nucleophile in various reactions, forming stable intermediates that can be further transformed into desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl hydroperoxide: Used in oxidation reactions.
Di-tert-butyl decarbonate: Used as a precursor in the synthesis of carbamates.
Uniqueness
tert-Butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate is unique due to its combination of a tert-butyl group, an ethylcarbamoyl group, and a hydroxybutanoate moiety. This unique structure provides both stability and reactivity, making it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (2R)-5-(ethylamino)-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-12-9(14)7-6-8(13)10(15)16-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
Clé InChI |
FTIRODYLKVWGDP-MRVPVSSYSA-N |
SMILES isomérique |
CCNC(=O)CC[C@H](C(=O)OC(C)(C)C)O |
SMILES canonique |
CCNC(=O)CCC(C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


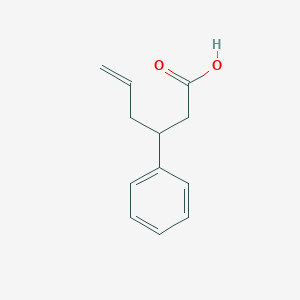
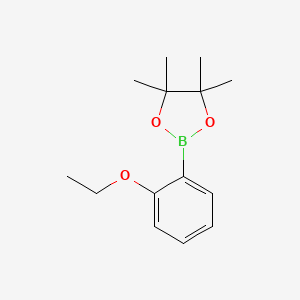
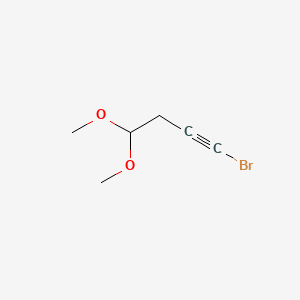




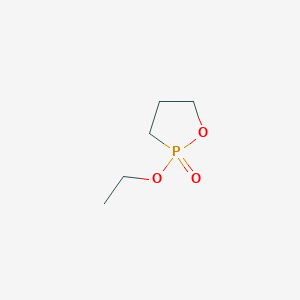
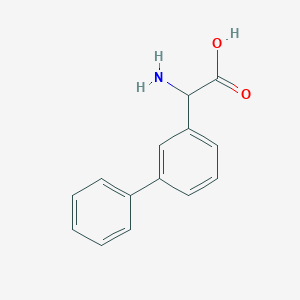

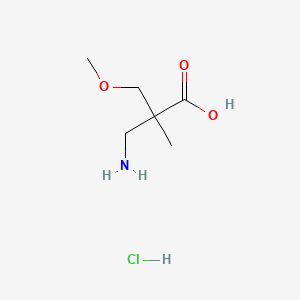
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)


